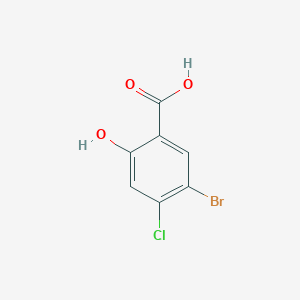

5-Bromo-4-chloro-2-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKLAPBPFXGIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452240 | |

| Record name | 5-Bromo-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142167-38-2 | |

| Record name | 5-Bromo-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-hydroxybenzoic acid (CAS Number: 142167-38-2), a halogenated salicylic acid derivative of increasing importance in medicinal chemistry. With its unique substitution pattern, this molecule serves as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering practical insights for its use in research and development.

Introduction: A Molecule of Strategic Importance

This compound, also known as 5-bromo-4-chlorosalicylic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and two different halogen atoms on the benzene ring, provides a versatile scaffold for chemical modification. The strategic placement of the bromo and chloro substituents, along with the acidic and phenolic protons, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Notably, it has been identified as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 142167-38-2 | [1][3][4] |

| Molecular Formula | C₇H₄BrClO₃ | [1][3][4] |

| Molecular Weight | 251.46 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Bromo-4-chlorosalicylic acid | [4] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Melting Point | 203-206 °C | [4] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Limited solubility in water. | Inferred from related compounds |

Synthesis and Purification: A Practical Approach

While a specific, detailed synthesis protocol for this compound is not widely available in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles and synthetic methods for structurally related compounds. A common approach for the synthesis of halogenated salicylic acids involves the electrophilic aromatic substitution of a substituted phenol or benzoic acid.

A potential synthetic pathway starts from 4-chlorosalicylic acid. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic substitution. Therefore, direct bromination of 4-chlorosalicylic acid would be expected to yield the desired this compound.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a generalized procedure and should be optimized for specific laboratory conditions and scales.

-

Reaction Setup: In a fume hood, dissolve 4-chlorosalicylic acid in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the stirred solution at a controlled temperature (typically room temperature or slightly below). The reaction is often exothermic and should be monitored.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen, carboxylic acid, and hydroxyl groups. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carboxylic acid, around 1700 cm⁻¹.

-

A C-O stretching band and O-H bending band for the phenol group.

-

C-Br and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.46 g/mol ). Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Fragmentation patterns will likely involve the loss of the hydroxyl group, the carboxyl group, and the halogen atoms.

Chemical Reactivity and Applications: A Versatile Synthetic Tool

The reactivity of this compound is dictated by its functional groups, making it a versatile intermediate in organic synthesis.

-

Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, and reduction to an alcohol. These reactions are fundamental for incorporating this building block into larger molecules.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

-

Aromatic Ring: The halogen substituents can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Application in Targeted Protein Degradation (PROTACs)

The designation of this compound as a "Protein Degrader Building Block" highlights its most prominent application in modern drug discovery.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be incorporated into the linker or used as a scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization and linker attachment.

Figure 2: Conceptual diagram of a PROTAC utilizing this compound as a building block.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application. High-Performance Liquid Chromatography (HPLC) is a suitable method for both qualitative and quantitative analysis.

HPLC Method Development Guideline

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation from impurities.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 300 nm) should be effective.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its versatile chemical functionality and its role in the synthesis of targeted protein degraders position it as a key component in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in the laboratory. As research in targeted protein degradation continues to expand, the demand for and importance of such well-defined chemical building blocks will undoubtedly grow.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- HDH Inc. (n.d.). This compound, min 98%, 1 gram.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Qin, H., et al. (2011). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry, 83(19), 7434-7440.

- Desai, et al. (2019). U.S.

- HDH Inc. (n.d.). This compound, 98% Purity, C7H4BrClO3, 25 grams.

- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.

- Google Patents. (n.d.). United States Patent 7,141,703.

- NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook.

- Google Patents. (n.d.). US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

- PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1).

- PubChem. (n.d.). 5-Bromo-3-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information.

- HDH Inc. (n.d.). This compound, 98% Purity, C7H4BrClO3, 25 grams.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. This compound | C7H4BrClO3 | CID 11021353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 142167-38-2 | 2629-D-03 | MDL MFCD09475899 | this compound | SynQuest Laboratories [synquestlabs.com]

Structure elucidation of 5-Bromo-4-chloro-2-hydroxybenzoic acid

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Foreword: Beyond the Formula

In the realm of chemical analysis, the identity of a molecule is its most fundamental attribute. The process of structure elucidation is, therefore, not merely a procedural checklist but a logical journey of inquiry. It is about asking the right questions of the molecule and interpreting its responses, which are delivered through the language of spectroscopy and spectrometry. This guide addresses the specific challenge of confirming the structure of this compound (C₇H₄BrClO₃), a polysubstituted aromatic acid.

Our approach is designed to be a self-validating workflow, where each piece of analytical data corroborates the others, leading to an unambiguous structural assignment. We will move from foundational mass and elemental composition to the fine details of atomic connectivity, explaining not just the what but the why behind each experimental choice. This document is intended for researchers and drug development professionals who require a robust and logical framework for structural characterization.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic methods, the first step is to establish the molecular formula. This is the cornerstone upon which all subsequent interpretations are built.

Mass Spectrometry: Determining Molecular Weight and Halogen Presence

The molecular weight provides the most direct path to the molecular formula. High-resolution mass spectrometry (HRMS) is the preferred method for its ability to provide a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions.

Key Causality: The presence of both bromine and chlorine, each with distinct and abundant isotopes (³⁵Cl/~75.8%, ³⁷Cl/~24.2%; ⁷⁹Br/~50.7%, ⁸¹Br/~49.3%), creates a highly characteristic isotopic pattern in the mass spectrum.[1][2][3] This pattern is a definitive fingerprint for the presence and number of these specific halogens.

Expected Isotopic Pattern for [C₇H₄BrClO₃]⁺:

-

M+: Contains ³⁵Cl and ⁷⁹Br. Relative Intensity = 100%

-

M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. Relative Intensity ≈ 128%

-

M+4: Contains ³⁷Cl and ⁸¹Br. Relative Intensity ≈ 41%

This unique "M, M+2, M+4" signature immediately confirms the presence of one bromine and one chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis:

-

Observe the isotopic cluster for the molecular ion.

-

Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak. For C₇H₄BrClO₃, the calculated exact mass is 249.90323 Da.[4]

-

Index of Hydrogen Deficiency (IHD)

Once the molecular formula (C₇H₄BrClO₃) is confirmed, the IHD is calculated to determine the degree of unsaturation (rings + double/triple bonds).

-

Formula: IHD = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: IHD = 7 + 1 - (4/2) - (2/2) = 5

An IHD of 5 is consistent with a substituted benzene ring (IHD=4) and a carbonyl group (IHD=1), strongly suggesting the proposed benzoic acid framework.

Spectroscopic Analysis: Assembling the Structural Puzzle

With the molecular formula established, we employ a suite of spectroscopic techniques to piece together the atomic connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective method for identifying the functional groups present. For a hydroxybenzoic acid, we expect several characteristic absorptions.[5][6][7]

Key Causality: The presence of both a carboxylic acid and a phenolic hydroxyl group, positioned ortho to each other, allows for strong intramolecular hydrogen bonding. This significantly impacts the O-H stretching frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Confirms the -COOH group, broadened by hydrogen bonding. |

| O-H Stretch (Phenol) | ~3200 (broad) | Confirms the phenolic -OH group, likely intramolecularly bonded to the carbonyl oxygen. |

| C=O Stretch (Carboxylic Acid) | ~1700-1680 | Confirms the carbonyl of the carboxylic acid. Its position can be slightly lowered by conjugation and hydrogen bonding. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands confirming the benzene ring. |

| C-O Stretch | 1300-1200 | Associated with the carboxylic acid and phenol C-O bonds. |

| C-Cl / C-Br Stretches | 1000-600 | In the fingerprint region, confirming halogen substitution. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments to connect all atoms.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Key Causality: The electronic effects of the substituents (-OH, -COOH, -Cl, -Br) dictate the chemical shifts of the aromatic protons. The ortho-hydroxyl group is strongly activating, while the halogens and the meta-carboxyl group are deactivating. For this compound, there are two protons on the aromatic ring at positions 3 and 6. They are not adjacent and therefore will not show spin-spin coupling to each other, appearing as singlets.

| Proton | Expected Chemical Shift (ppm, DMSO-d₆) | Multiplicity | Integration | Rationale |

| -COOH | > 12 | very broad singlet | 1H | Acidic proton, exchangeable. |

| -OH | ~10-11 | broad singlet | 1H | Phenolic proton, exchangeable, deshielded by hydrogen bonding. |

| H-6 | 7.5 - 7.8 | singlet | 1H | Ortho to the deactivating -COOH group. |

| H-3 | 7.0 - 7.3 | singlet | 1H | Ortho to the activating -OH group and para to the deactivating -Cl group. |

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows a signal for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups.

| Carbon | Expected Chemical Shift (ppm, DMSO-d₆) | DEPT-135 | Rationale |

| C=O | ~170 | No signal | Carboxylic acid carbonyl. |

| C-2 (C-OH) | ~158-162 | No signal | Quaternary, attached to electron-donating -OH. |

| C-4 (C-Cl) | ~130-135 | No signal | Quaternary, attached to -Cl. |

| C-6 (CH) | ~125-130 | Positive | Aromatic CH. |

| C-1 (C-COOH) | ~115-120 | No signal | Quaternary. |

| C-5 (C-Br) | ~112-118 | No signal | Quaternary, attached to -Br. |

| C-3 (CH) | ~110-115 | Positive | Aromatic CH. |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is excellent for observing acidic protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire with a standard pulse sequence.

-

¹³C NMR: Acquire with proton decoupling.

-

DEPT-135: Run the standard DEPT-135 pulse sequence.

-

-

Analysis: Integrate the ¹H signals, determine multiplicities, and assign chemical shifts. Assign ¹³C chemical shifts with the aid of the DEPT spectrum.

2D NMR: Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are required to definitively link the protons and carbons, validating the proposed structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. We expect to see cross-peaks for C3-H3 and C6-H6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2 or 3 bonds. This is the key experiment for piecing together the quaternary carbons and the individual fragments.

Key Expected HMBC Correlations:

-

H-3 will show correlations to C-1, C-2, C-4, and C-5 .

-

H-6 will show correlations to C-1, C-2, C-4, and the Carbonyl C .

-

The phenolic -OH proton will show correlations to C-1, C-2, and C-3 .

These correlations would provide unequivocal proof of the substituent positions.

Workflow & Data Integration

The power of this multi-technique approach lies in the integration of all data points. Each result must be consistent with the others to arrive at the final, confirmed structure.

Caption: Overall workflow for the structure elucidation of an organic compound.

Definitive Proof: Single-Crystal X-Ray Crystallography

While the combination of MS and NMR provides evidence beyond a reasonable doubt, single-crystal X-ray crystallography offers absolute, undeniable proof of structure. It provides a 3D model of the molecule, showing the precise location of each atom and the bond lengths and angles between them.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the pure compound in a suitable solvent system (e.g., methanol/chloroform) to grow diffraction-quality single crystals.[8]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and the final molecular structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. Mass spectrometry establishes the molecular formula and the presence of halogens. Infrared spectroscopy confirms the key functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive carbon-hydrogen framework and atomic connectivity. Each step validates the previous one, culminating in a high-confidence structural assignment that is essential for research, development, and regulatory purposes.

References

- The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.

- Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed.

- Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Semantic Scholar.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library.

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. PubMed.

- mass spectra - the M+2 peak. Chemguide.

- 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- FT-IR spectra of salicylic acid (a) control and (b) treated. ResearchGate.

- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. CORE.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. ACS Publications.

- Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- The molecule that gave the mass spectrum shown here contains a ha.... Pearson+.

- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. National Institutes of Health (NIH).

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry.

- Molecular Structure Characterisation and Structural Elucidation. Intertek.

- This compound. PubChem.

- Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.

- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.

- Structure elucidation – Knowledge and References. Taylor & Francis.

- 5: Analytical Methods for Structure Elucidation. Chemistry LibreTexts.

- This compound, 98% Purity, C7H4BrClO3, 25 grams. AHP Chemical.

- 3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem.

- 4-Bromo-2-hydroxybenzoic acid. ResearchGate.

- X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c[10]. ResearchGate.

- 3-Bromo-5-chloro-4-hydroxybenzoic acid. PubChem.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C7H4BrClO3 | CID 11021353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physical properties of 5-Bromo-4-chlorosalicylic acid

An In-depth Technical Guide to the Physical Properties of Halogenated Salicylic Acids: A Comparative Analysis of 5-Bromo- and 5-Chlorosalicylic Acid

Introduction

Physicochemical Properties: A Comparative Overview

The substitution of a bromine versus a chlorine atom at the 5-position of the salicylic acid ring results in distinct, albeit predictable, differences in their physical properties. These variations can affect solubility, crystal packing, and acidity, which in turn influence bioavailability and reactivity.

| Property | 5-Bromosalicylic Acid | 5-Chlorosalicylic Acid |

| Molecular Formula | C₇H₅BrO₃[1] | C₇H₅ClO₃[2] |

| Molecular Weight | 217.02 g/mol [1] | 172.56 g/mol [2] |

| Appearance | White to off-white crystalline solid[3] | Off-white to cream powder[3] |

| Melting Point | 165-168 °C[3] | 172-174 °C[3] |

| Boiling Point | 338.1 °C at 760 mmHg[4][5] | Not readily available |

| Solubility | Soluble in polar solvents like water and alcohols[3][5] | Soluble in hot water, ethanol, and ether[3] |

| pKa | 2.69[3] | 2.73[3] |

Expertise & Experience: Interpreting the Data

The higher melting point of 5-Chlorosalicylic acid compared to its bromo-analogue can be attributed to the more effective crystal lattice packing enabled by the smaller chlorine atom. The boiling point of 5-Bromosalicylic acid is notably high, reflecting strong intermolecular hydrogen bonding and dipole-dipole interactions. The pKa values for both compounds are similar and significantly lower than that of benzoic acid (4.2), a consequence of the electron-withdrawing nature of the halogen and the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of these halogenated salicylic acids.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic absorptions for the O-H, C=O, and C-X (halogen) bonds. The broad O-H stretch from the carboxylic acid will be observed in the 2500-3300 cm⁻¹ region, while the sharper O-H stretch from the phenolic group will appear around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid will be present at approximately 1650-1700 cm⁻¹. The C-Br and C-Cl stretching frequencies will be found in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds will show three aromatic protons. The chemical shifts will be influenced by the nature of the halogen substituent. For 5-Bromosalicylic acid, the aromatic protons typically appear as doublets and a doublet of doublets in the range of 6.9 to 7.9 ppm.[6]

¹³C NMR: The carbon NMR spectrum of 5-Bromosalicylic acid shows distinct signals for the seven carbon atoms, with the carboxyl carbon appearing downfield around 170 ppm.[7] The carbon attached to the bromine will have a characteristic chemical shift.

Mass Spectrometry

Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in a roughly 3:1 ratio). This isotopic pattern is a definitive indicator of the presence of these halogens.

Experimental Protocols

Melting Point Determination

Methodology:

-

A small amount of the crystalline sample is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a steady rate.

-

The temperature range at which the substance melts is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.

Caption: Workflow for Melting Point Determination.

pKa Determination via Titration

Methodology:

-

A known concentration of the halogenated salicylic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally.

-

The pH is measured after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid, and the equivalence point can be precisely determined from the inflection point of the curve.

Molecular Structures

Caption: 2D Structures of 5-Bromosalicylic Acid and 5-Chlorosalicylic Acid.

Conclusion

The physical properties of 5-Bromosalicylic acid and 5-Chlorosalicylic acid are dictated by the nature of the halogen substituent. While both are acidic, crystalline solids with similar solubilities in polar solvents, the differences in their molecular weights, melting points, and spectroscopic signatures are significant. This comparative analysis provides a robust framework for researchers to understand the structure-property relationships in halogenated salicylic acids and to make informed predictions about the characteristics of related compounds like 5-Bromo-4-chlorosalicylic acid.

References

- PubChem. (n.d.). 5-Bromosalicylic acid.

- ZiYi Reagent. (n.d.). 5-Bromosalicylic acid.

- Ottokemi. (n.d.). 5-Bromosalicylic acid, 90%.

- Journal of the Indian Chemical Society. (n.d.). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.

- Briti Scientific. (n.d.). 5-Bromo Salicylic Acid, ≥98%.

- PubChem. (n.d.). 5-Chlorosalicylic acid.

- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).

- SpectraBase. (n.d.). 5-Bromosalicylic acid - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 4-Chlorosalicylic acid.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- precisionFDA. (n.d.). 5-CHLOROSALICYLIC ACID.

- HiMedia Laboratories. (n.d.). 5-Chlorosalicylic acid.

- NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.

Sources

- 1. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 5-Bromosalicylic acid | 89-55-4 [chemnet.com]

- 6. 5-Bromosalicylic acid(89-55-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

Introduction

5-Bromo-4-chloro-2-hydroxybenzoic acid, also known as 5-bromo-4-chlorosalicylic acid, is a halogenated derivative of salicylic acid. This compound and its structural analogs are of significant interest to researchers and drug development professionals due to their potential applications as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The precise placement of the bromo and chloro substituents on the salicylic acid backbone is crucial for the desired pharmacological activity of the final products. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, delving into the strategic considerations, reaction mechanisms, and detailed experimental protocols.

Strategic Considerations in the Synthesis

The synthesis of this compound presents a classic challenge in aromatic chemistry: regioselectivity. The salicylic acid core contains two directing groups, the hydroxyl (-OH) group and the carboxyl (-COOH) group. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. This interplay of directing effects necessitates careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Two primary strategies are commonly employed:

-

Sequential Halogenation of Salicylic Acid or its Derivatives: This approach involves the stepwise introduction of the chlorine and bromine atoms onto a salicylic acid-based starting material. The order of halogenation is a critical consideration.

-

Synthesis from Pre-halogenated Precursors: An alternative strategy involves starting with an aromatic compound that already contains one or both of the required halogen atoms in the correct positions, followed by the introduction or modification of the hydroxyl and carboxyl groups.

This guide will explore both strategies, providing detailed protocols and discussing the rationale behind the chosen methodologies.

Pathway 1: Sequential Halogenation Starting from 4-Chlorosalicylic Acid

This is often the more direct and favored approach, starting with the commercially available 4-chlorosalicylic acid. The hydroxyl group at position 2 and the chlorine atom at position 4 will direct the incoming electrophile (bromine) to the 5-position.

Reaction Scheme:

Caption: A multi-step synthesis from salicylic acid.

Experimental Protocol: Chlorination of Salicylic Acid

This protocol is based on patented industrial methods for the synthesis of 5-chlorosalicylic acid. [1] Materials:

-

Salicylic acid

-

Chlorobenzene

-

Chlorine gas (Cl₂)

-

High-temperature reaction vessel with gas inlet and condenser

Procedure:

-

Dissolve salicylic acid in chlorobenzene in a reaction vessel suitable for high-temperature reactions.

-

Heat the solution to approximately 110-140 °C. [1]3. Slowly bubble chlorine gas through the hot solution while stirring vigorously. The rate of chlorine addition should be carefully controlled.

-

Monitor the reaction progress by appropriate analytical methods (e.g., GC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature to allow the 5-chlorosalicylic acid to precipitate.

-

Collect the solid by filtration and wash with a small amount of cold chlorobenzene.

-

The resulting 5-chlorosalicylic acid can then be used in the bromination step as described in Pathway 1.

Note: This method can lead to the formation of dichlorinated byproducts, and careful control of reaction time and stoichiometry is essential. [2]

Pathway 3: Synthesis Involving the Sandmeyer Reaction

For more complex syntheses or when direct halogenation is not feasible, the Sandmeyer reaction offers a powerful alternative for introducing a chlorine atom. [3][4][5]This pathway would typically start from a substituted aniline. For the synthesis of this compound, a plausible starting material would be 5-bromo-4-amino-2-hydroxybenzoic acid.

Reaction Scheme:

Caption: Synthesis utilizing the Sandmeyer reaction.

Underlying Principles and Mechanistic Insights

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a chloride ion, with copper(I) chloride acting as a catalyst. [3][5][6]The reaction proceeds through a radical mechanism. [4]

Experimental Protocol: Sandmeyer Reaction

Materials:

-

5-Bromo-4-amino-2-hydroxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice bath

-

Beakers and flasks

Procedure:

-

Diazotization:

-

Dissolve 5-bromo-4-amino-2-hydroxybenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, the reaction mixture is gently warmed to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization.

-

Comparative Summary of Synthesis Pathways

| Pathway | Starting Material | Key Reactions | Advantages | Disadvantages |

| 1 | 4-Chlorosalicylic Acid | Electrophilic Bromination | High regioselectivity, direct, fewer steps. | Relies on the availability of the starting material. |

| 2 | Salicylic Acid | Electrophilic Chlorination, Electrophilic Bromination | Readily available and inexpensive starting material. | Potential for side products (dichlorination), requires careful control of chlorination. |

| 3 | 5-Bromo-4-amino-2-hydroxybenzoic Acid | Diazotization, Sandmeyer Reaction | Excellent for specific isomer synthesis, versatile. | Multi-step, requires preparation of the amino precursor, handling of potentially unstable diazonium salts. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For laboratory-scale synthesis where regioselectivity and purity are paramount, the bromination of 4-chlorosalicylic acid (Pathway 1) is the most straightforward and recommended approach. For larger-scale industrial applications, a multi-step synthesis starting from a more readily available precursor like salicylic acid (Pathway 2) may be more cost-effective, provided the chlorination step is well-optimized to minimize byproduct formation. The Sandmeyer reaction (Pathway 3) remains a valuable tool for specific applications where other methods may fail to provide the desired isomer. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials.

References

- Comparing the inherent reactivity of often- overlooked aqueous chlorinating and brominating agents toward salicylic acid. Accessed January 9, 2026. [Link]

- Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid.

- Sandmeyer reaction. Wikipedia. Accessed January 9, 2026. [Link]

- Chlorination and bromination of aromatic compounds at atmospheric pressure.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Accessed January 9, 2026. [Link]

- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Accessed January 9, 2026. [Link]

- Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. Accessed January 9, 2026. [Link]

- Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 9, 2026. [Link]

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 9, 2026. [Link]

- Sandmeyer reaction. L.S.College, Muzaffarpur. Accessed January 9, 2026. [Link]

- Sandmeyer Reaction Mechanism. BYJU'S. Accessed January 9, 2026. [Link]

- Bromination - Common Conditions. Common Organic Chemistry. Accessed January 9, 2026. [Link]

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. Accessed January 9, 2026. [Link]

- Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. Accessed January 9, 2026. [Link]

- chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes doc brown. Accessed January 9, 2026. [Link]

- Process for preparing s-chlorosalicylic.

- Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (RSC Publishing). Accessed January 9, 2026. [Link]

- Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.

- When 2-hydroxybenzoic aicd (salicylic acid) is treated with bromine water, the product formed is:. Allen. Accessed January 9, 2026. [Link]

- This compound, min 98%, 1 gram. Accessed January 9, 2026. [Link]

- DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. BY (The. Accessed January 9, 2026. [Link]

- This compound, 98% Purity, C7H4BrClO3, 25 grams. Oakwood Chemical. Accessed January 9, 2026. [Link]

- DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.. Accessed January 9, 2026. [Link]

- This compound. PubChem. Accessed January 9, 2026. [Link]

- Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. International Journal of Chemical Engineering and Applications (IJCEA). Accessed January 9, 2026. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 5-Bromo-4-chloro-2-hydroxybenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a halogenated derivative of salicylic acid. As a valuable intermediate in organic synthesis, particularly for pharmaceuticals and other complex molecules, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Implications

The structure of this compound (Molecular Formula: C₇H₄BrClO₃, Molecular Weight: 251.46 g/mol ) is foundational to understanding its spectral output.[2] It possesses several key features that yield characteristic spectroscopic signals:

-

Aromatic Ring: A benzene ring substituted with four different groups. The lack of symmetry implies that every carbon and proton on the ring is chemically unique.

-

Carboxylic Acid Group (-COOH): This group provides a highly deshielded, exchangeable proton (¹H NMR), a characteristic carbonyl carbon signal (¹³C NMR), and distinct O-H and C=O stretching vibrations (IR).

-

Hydroxyl Group (-OH): The phenolic hydroxyl group also contributes an exchangeable proton (¹H NMR) and a characteristic O-H stretching band (IR).

-

Halogen Substituents (Br, Cl): These electronegative atoms influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy. Their most significant impact is in mass spectrometry, where the natural isotopic abundances of bromine and chlorine create a highly distinctive molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and essential information.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: The ¹H NMR spectrum is predicted to show four distinct signals: two for the aromatic protons and two for the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The hydroxyl and carboxyl protons are often broad and their chemical shifts are highly dependent on solvent and concentration.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| H-3 | ~7.9 | Singlet (s) | 1H | Ar-H | Ortho to the deshielding -COOH group and para to the -Br group. |

| H-6 | ~7.2 | Singlet (s) | 1H | Ar-H | Ortho to the electron-donating -OH group and the -Br group. |

| Ar-OH | 9.0 - 11.0 | Broad Singlet (br s) | 1H | Phenolic OH | Acidic proton, subject to hydrogen bonding. Its position is variable. |

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Carboxylic Acid OH | Highly deshielded acidic proton, position is concentration-dependent.[3][5] |

Causality in Interpretation:

-

The aromatic protons (H-3 and H-6) are predicted as singlets because they have no adjacent protons (ortho, meta, or para coupling partners are absent or too small to be resolved).

-

The chemical shift of aromatic protons typically falls between 6.5-8.0 ppm.[6] The electron-withdrawing nature of the carboxylic acid and halogens shifts these protons downfield.

-

The acidic protons of the carboxylic acid and phenol are readily identifiable by their broadness and characteristic downfield shifts, often confirmed by a D₂O exchange experiment where these signals disappear.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Expertise & Experience: Due to the molecule's lack of symmetry, seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on established substituent effects on benzene rings. Aromatic carbons typically resonate in the 120-150 ppm region, while the carboxyl carbon is significantly further downfield.[6]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C-7 (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded.[3] |

| ~158 | C-2 (C-OH) | Aromatic carbon bonded to the electronegative hydroxyl group. |

| ~138 | C-5 (C-Br) | Aromatic carbon bearing the bromine atom. |

| ~132 | C-6 (C-H) | Aromatic methine carbon. |

| ~125 | C-4 (C-Cl) | Aromatic carbon bearing the chlorine atom. |

| ~120 | C-1 | Quaternary carbon adjacent to the -COOH and -OH groups. |

| ~118 | C-3 (C-H) | Aromatic methine carbon. |

Causality in Interpretation:

-

The assignment of quaternary carbons (C-1, C-2, C-4, C-5) versus methine carbons (C-3, C-6) can be definitively confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

The carbon attached to the highly electronegative oxygen of the hydroxyl group (C-2) is expected to be one of the most downfield aromatic carbons.

-

The carboxylic acid carbon (C-7) is unambiguously identified by its characteristic shift above 165 ppm.[3]

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Use a 45-degree pulse angle with a relaxation delay of 5 seconds to ensure quantitative signals for quaternary carbons.

-

Collect 1024 scans or more, as ¹³C has a much lower natural abundance than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and hydroxyl groups. The presence of a carboxylic acid dimer via hydrogen bonding is expected in the solid state, leading to a very broad O-H stretch and a shift in the C=O frequency.[7][8][9]

Predicted FT-IR Absorption Data (Solid State, ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300-2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3200 | Medium, Broad | O-H Stretch | Phenolic Hydroxyl |

| 1710-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer)[3][7] |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid / Phenol[7] |

| 950-910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid (dimer)[7] |

Causality in Interpretation:

-

The most telling feature is the extremely broad absorption from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][7] This broadness often obscures the aromatic C-H stretches.

-

The carbonyl (C=O) stretch appears at a lower frequency (1710-1680 cm⁻¹) than a free carboxylic acid (~1760 cm⁻¹) due to the same hydrogen-bonding that forms the dimer.[3]

-

The phenolic O-H stretch may appear as a separate, less broad peak superimposed on the carboxylic acid O-H band.

Experimental Protocol: ATR-FTIR Spectroscopy

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's substructures. For halogenated compounds, MS is particularly powerful due to isotopic patterns. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has ⁷⁹Cl (~75.8%) and ⁸¹Cl (~24.2%).[10] This results in a unique isotopic cluster for the molecular ion.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Interpretation |

|---|---|---|---|

| 250 / 252 / 254 | High | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster |

| 233 / 235 / 237 | Medium | [M-OH]⁺ | Loss of hydroxyl radical |

| 205 / 207 / 209 | High | [M-COOH]⁺ | Loss of carboxyl group (decarboxylation) |

| 126 / 128 | Medium | [M-COOH-Br]⁺ | Subsequent loss of bromine radical |

Causality in Interpretation:

-

Molecular Ion Cluster: The presence of one bromine and one chlorine atom will produce a characteristic pattern of peaks at M, M+2, and M+4. The relative intensities of this cluster are a definitive fingerprint for a compound containing one Br and one Cl atom.[10][11]

-

Fragmentation Pathways: Under electron ionization, aromatic carboxylic acids often undergo decarboxylation (loss of COOH, 45 Da) to give a stable aryl cation. Further fragmentation will involve the loss of the halogen atoms, with the weaker C-Br bond likely to cleave before the C-Cl bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This standard protocol is designed for the analysis of volatile or semi-volatile organic compounds.

-

Sample Introduction:

-

Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV. This high energy level ensures reproducible fragmentation patterns, creating a spectral "fingerprint."

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, for example, from m/z 40 to 350, to ensure capture of both low-mass fragments and the molecular ion cluster. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

-

Data Analysis:

-

Identify the molecular ion cluster and verify its isotopic pattern against theoretical predictions for a C₇H₄BrClO₃ species.

-

Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how data from NMR, IR, and MS are synergistically used to provide an unambiguous structural confirmation of this compound.

Caption: Workflow combining NMR, IR, and MS data for structural confirmation.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and mass spectrometry provides a self-validating set of data that unambiguously confirms its molecular structure. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and hydroxyl functional groups and provides insight into hydrogen bonding. Finally, mass spectrometry establishes the correct molecular weight and elemental composition through its unique and characteristic isotopic cluster pattern. Together, these techniques form the cornerstone of modern chemical analysis, ensuring the identity and purity of key synthetic intermediates in research and development.

References

- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.

- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.

- Berziņš, A., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.

- Francis, A., et al. (2017). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate.

- Zeng, Z., et al. (2018). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH.

- Lao, U., et al. (2002). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

- Li, X., & Liu, Y. (2015). Experimental UV spectra of benzoic acid derivatives. ResearchGate.

- Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.

- Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane.

- Supporting Information. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 7205.

- LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- PubChem. (n.d.). This compound.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.

- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).

- SpectraBase. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.

- NIST WebBook. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H4BrClO3 | CID 11021353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. whitman.edu [whitman.edu]

- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Regioselective Synthesis of Halogenated Hydroxybenzoic Acids

Introduction: The Strategic Importance of Halogenated Hydroxybenzoic Acids

Halogenated hydroxybenzoic acids are a pivotal class of compounds, serving as critical building blocks and intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The precise positioning of halogen substituents on the hydroxybenzoic acid scaffold is paramount, as it profoundly influences the molecule's physicochemical properties, biological activity, and reactivity in subsequent transformations. Achieving high regioselectivity in the halogenation of these aromatic systems is a key challenge and a focal point of extensive research in synthetic organic chemistry.

This technical guide provides an in-depth exploration of the principles and practices governing the regioselective halogenation of hydroxybenzoic acids. We will delve into the electronic and steric factors that dictate the site of electrophilic attack, examine the influence of reaction conditions, and present detailed, field-proven protocols for the synthesis of specific, high-demand halogenated isomers. This document is intended for researchers, scientists, and drug development professionals seeking to master the controlled synthesis of these valuable chemical entities.

Pillar 1: Understanding the Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is fundamentally governed by the electronic nature of the substituents already present.[1][2][3] In hydroxybenzoic acids, we have two key functional groups to consider: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

-

The Hydroxyl (-OH) Group: The hydroxyl group is a potent activating group and an ortho, para-director.[3][4][5] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[4] This increased electron density is most pronounced at the positions ortho and para to the hydroxyl group, making these sites the most favorable for electrophilic substitution.

-

The Carboxylic Acid (-COOH) Group: Conversely, the carboxylic acid group is a deactivating group and a meta-director.[4] The carbonyl carbon of the carboxylic acid is electron-deficient and withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic attack compared to benzene. The electron-withdrawing nature of the carboxyl group destabilizes the arenium ion, particularly when the electrophile adds to the ortho or para positions. Consequently, electrophilic substitution preferentially occurs at the meta position, where the destabilizing effect is less pronounced.

The interplay of these opposing directing effects is the cornerstone of achieving regioselectivity in the halogenation of hydroxybenzoic acids. The specific isomer of the starting hydroxybenzoic acid dictates the relative orientation of these groups and, therefore, the ultimate position of halogenation.

Pillar 2: Regioselective Halogenation of Salicylic Acid (2-Hydroxybenzoic Acid)

In salicylic acid, the hydroxyl and carboxyl groups are positioned ortho to each other. The powerful ortho, para-directing influence of the hydroxyl group dominates the weaker meta-directing effect of the carboxyl group.

Monohalogenation of Salicylic Acid

The primary product of monohalogenation of salicylic acid is the 5-halo derivative. The hydroxyl group strongly activates the positions ortho (position 6) and para (position 4) to it. However, the position para to the hydroxyl group (position 5 relative to the carboxyl group) is sterically more accessible and electronically favored, leading to the preferential formation of 5-halosalicylic acids.

Workflow for the Synthesis of 5-Chlorosalicylic Acid:

Caption: Workflow for the synthesis of 5-Chlorosalicylic Acid.

Experimental Protocol: Synthesis of 5-Chlorosalicylic Acid [6][7][8]

-

Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet tube, add 552 parts by weight of salicylic acid to 2000 parts by weight of chlorobenzene.

-

Heating and Dissolution: Heat the mixture to 130°C to drive off any residual moisture. Then, cool the mixture to 110°C to obtain a clear solution.

-

Chlorination: Slowly bubble 310 parts by weight of chlorine gas into the solution over a period of 10 hours while maintaining the temperature at 110°C.

-

Cooling and Crystallization: After the chlorine addition is complete, cool the reaction mixture to 25-30°C with continuous stirring to allow the 5-Chlorosalicylic Acid to crystallize.

-

Filtration and Washing: Filter the precipitated product from the solvent. Wash the filter cake with three portions of fresh chlorobenzene (200 mls each).

-

Drying: Dry the product under vacuum to obtain 5-chlorosalicylic acid.

Troubleshooting & Optimization: [6]

-

By-product Formation: The primary by-products are 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid. To minimize their formation, maintain a controlled reaction temperature and a slow, steady rate of chlorine addition.

-

Solvent Choice: Halogenated aromatic hydrocarbons like chlorobenzene, o-dichlorobenzene, and 1,2,4-trichlorobenzene are effective solvents.[6][7][8][9]

Dihalogenation of Salicylic Acid

Under more forcing conditions, such as the use of a catalyst or excess halogenating agent, dihalogenation can occur. The second halogen atom will add to the other activated position, typically position 3, to yield 3,5-dihalosalicylic acids.

Experimental Protocol: Synthesis of 3,5-Dichlorosalicylic Acid [10][11]

-

Initial Chlorination: Gaseous chlorine is passed into a vigorously stirred solution of salicylic acid in concentrated sulfuric acid (96-98%) at a temperature below 35°C (preferably 5°-10°C) until the salicylic acid is converted to a mixture of 3- and 5-chlorosalicylic acids.[10][12]

-

Further Chlorination: The reaction temperature is then raised to about 50°-75°C (preferably 65°-70°C) to convert the monochlorosalicylic acids to 3,5-dichlorosalicylic acid.[10][12]

-

Work-up: The reaction mixture is cooled and poured onto ice. The precipitated 3,5-dichlorosalicylic acid is then collected by filtration.

Pillar 3: Regioselective Halogenation of 4-Hydroxybenzoic Acid

In 4-hydroxybenzoic acid, the hydroxyl and carboxyl groups are para to each other. The hydroxyl group activates the positions ortho to it (positions 3 and 5). The carboxyl group deactivates the ring and directs meta (also positions 3 and 5). In this case, both groups direct the incoming electrophile to the same positions.

Monohalogenation and Dihalogenation of 4-Hydroxybenzoic Acid

Due to the synergistic directing effects of the hydroxyl and carboxyl groups, halogenation of 4-hydroxybenzoic acid readily occurs at the 3- and 5-positions. It is often challenging to stop the reaction at the mono-halogenated stage, and the formation of 3,5-dihalogenated products is common.

Reaction Scheme for Halogenation of 4-Hydroxybenzoic Acid:

Caption: Halogenation of 4-Hydroxybenzoic Acid.

To achieve monohalogenation, careful control of stoichiometry and reaction conditions is crucial. Using a bulky halogenating agent or a less reactive one can favor the formation of the monosubstituted product.

Pillar 4: Regioselective Halogenation of 3-Hydroxybenzoic Acid

In 3-hydroxybenzoic acid, the hydroxyl and carboxyl groups are meta to each other. This arrangement leads to more complex regiochemical outcomes. The hydroxyl group directs ortho (positions 2 and 4) and para (position 6). The carboxyl group directs meta (positions 5). The positions most activated by the hydroxyl group are 2, 4, and 6.

Electrophilic substitution reactions, such as halogenation, on 3-hydroxybenzoic acid tend to occur at the positions ortho or para to the hydroxyl group.[13][14] For instance, nitration of 3-hydroxybenzoic acid yields 2-nitro-3-hydroxybenzoic acid as the major product, with smaller amounts of the 4-nitro and 6-nitro isomers.[13] A similar trend is expected for halogenation.

Data Summary

| Starting Material | Major Monohalogenation Product | Major Dihalogenation Product | Key Controlling Factors |

| Salicylic Acid | 5-Halosalicylic acid | 3,5-Dihalosalicylic acid | Temperature, reaction time, stoichiometry |

| 4-Hydroxybenzoic Acid | 3-Halo-4-hydroxybenzoic acid | 3,5-Dihalo-4-hydroxybenzoic acid | Stoichiometry, nature of halogenating agent |

| 3-Hydroxybenzoic Acid | Mixture of 2-, 4-, and 6-halo isomers | Complex mixture | Solvent, catalyst |

Conclusion: A Framework for Rational Synthesis

The regioselective halogenation of hydroxybenzoic acids is a nuanced yet controllable process. A thorough understanding of the fundamental principles of electrophilic aromatic substitution, coupled with careful selection of reaction conditions, allows for the targeted synthesis of specific halogenated isomers. By leveraging the directing effects of the hydroxyl and carboxyl groups, and by optimizing parameters such as solvent, temperature, and stoichiometry, researchers can achieve high yields and selectivities for desired products. The protocols and insights provided in this guide serve as a robust framework for the rational design and execution of these important synthetic transformations, empowering scientists in their pursuit of novel molecules with tailored properties and functions.

References

- Google Patents. US2811547A - Process for preparing s-chlorosalicylic.

- Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.

- Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

- Organic Chemistry Tutor.

- Google Patents. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.

- Fundamentals of Organic Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]

- Google Patents. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid.

- Google Patents. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.

- ChemTalk. Directing Effects. [Link]

- ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. [Link]

- Sparkl. Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level. [Link]

- Aakash Institute.

- Google Patents.

- YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

- ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

- PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

- Organic Chemistry Portal. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]

- BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 2. Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]

- 8. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]

- 9. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]

- 10. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 13. chemcess.com [chemcess.com]

- 14. nbinno.com [nbinno.com]

Unlocking the Potential of 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Versatile Scaffold for Scientific Innovation

An In-depth Technical Guide for Researchers

Introduction